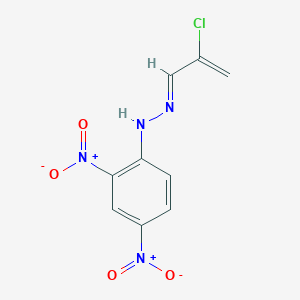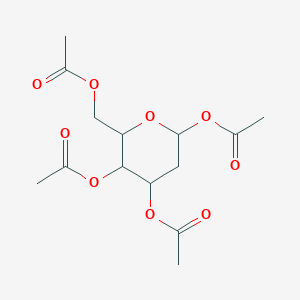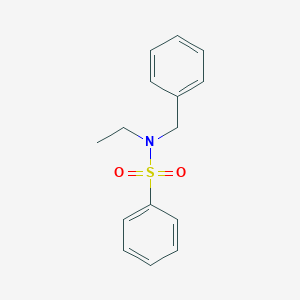
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone (CPDNPH) is a chemical compound that is widely used in scientific research. It is a derivative of aldehyde and is commonly used in the synthesis of other organic compounds. CPDNPH is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone reacts with aldehydes to form stable hydrazones. The reaction takes place through the formation of a Schiff base intermediate. The mechanism of the reaction is as follows:
This compound + Aldehyde → Schiff Base Intermediate → Hydrazones
Biochemical and Physiological Effects:
This compound is not known to have any direct biochemical or physiological effects. However, it is important to handle this compound with care as it is a toxic and potentially hazardous chemical.
Advantages and Limitations for Lab Experiments
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is a useful reagent for the detection and quantification of aldehydes. It is also a versatile derivatizing agent for GC-MS analysis. However, this compound is a toxic and potentially hazardous chemical that should be handled with care. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone in scientific research. One potential application is in the detection and quantification of aldehydes in biological samples. This compound could be used to analyze the levels of aldehydes in blood, urine, and other bodily fluids. Another potential application is in the synthesis of new organic compounds. This compound could be used as a building block for the synthesis of new drugs and other bioactive molecules. Finally, this compound could be used in the development of new analytical techniques for the detection of aldehydes in environmental samples.
Synthesis Methods
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is synthesized by reacting 2-chloropropenaldehyde with 2,4-dinitrophenylhydrazine. The reaction takes place in an organic solvent such as ethanol or acetone. The product is then purified by recrystallization. The chemical equation for the synthesis of this compound is as follows:
2-Chloropropenaldehyde + 2,4-Dinitrophenylhydrazine → this compound + H2O
Scientific Research Applications
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research as a reagent for the detection and quantification of aldehydes. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. This compound reacts with aldehydes to form stable hydrazones, which can be easily analyzed by GC-MS. This compound is also used in the synthesis of other organic compounds such as 2-chloropropionic acid and 2-chloropropionyl chloride.
Properties
| 18748-42-0 | |
Molecular Formula |
C9H7ClN4O4 |
Molecular Weight |
270.63 g/mol |
IUPAC Name |
N-[(E)-2-chloroprop-2-enylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C9H7ClN4O4/c1-6(10)5-11-12-8-3-2-7(13(15)16)4-9(8)14(17)18/h2-5,12H,1H2/b11-5+ |
InChI Key |
VPOJIHJIEOKEHD-VZUCSPMQSA-N |
Isomeric SMILES |
C=C(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
synonyms |
2-Chloropropenal 2,4-dinitrophenylhydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)




